N-(4-Methylbenzyl)propan-2-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

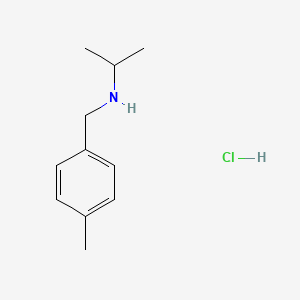

N-(4-Methylbenzyl)propan-2-amine hydrochloride: is an organic compound with the molecular formula C11H17N·HCl. It is a derivative of benzylamine, where the benzyl group is substituted with a methyl group at the para position and the amine group is attached to a propan-2-amine chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method to synthesize N-(4-Methylbenzyl)propan-2-amine involves the reductive amination of 4-methylbenzaldehyde with isopropylamine.

Hydrogenation: Another method involves the hydrogenation of 4-methylbenzyl cyanide with isopropylamine in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of N-(4-Methylbenzyl)propan-2-amine hydrochloride often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity.

化学反応の分析

Types of Reactions:

Oxidation: N-(4-Methylbenzyl)propan-2-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield secondary amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, methanol or ether as solvents.

Substitution: Halogenating agents, nucleophiles like alkoxides or thiolates, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, alcohols.

Substitution: Various substituted amines or other functionalized derivatives.

科学的研究の応用

Pharmacological Research

N-(4-Methylbenzyl)propan-2-amine hydrochloride has been studied for its potential pharmacological effects, particularly in the context of central nervous system (CNS) activity. Its structure suggests that it may act as a monoamine neurotransmitter modulator, which is pivotal in treating various neurological disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the compound's interaction with serotonin receptors. The results indicated that derivatives of N-(4-Methylbenzyl)propan-2-amine exhibited selective binding affinity, suggesting potential use in developing antidepressants or anxiolytics .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various amines and can be employed in the synthesis of pharmaceuticals and agrochemicals.

Applications:

- Synthesis of Complex Molecules : The amine group allows for nucleophilic substitution reactions, making it useful for creating more complex organic structures.

- Catalysts : It has been used to develop catalysts for asymmetric synthesis, enhancing the efficiency of chemical reactions .

Polymer Chemistry

This compound has applications in polymer chemistry, particularly in the development of new polymeric materials with enhanced properties.

Case Study:

Research conducted on polymer composites incorporating this amine showed improved mechanical properties and thermal stability. These composites are being explored for use in automotive and aerospace applications due to their lightweight and durable nature .

Coatings and Adhesives

The compound is also being investigated for its potential use in coatings and adhesives due to its chemical reactivity and ability to form strong bonds with various substrates.

Application Insights:

- Adhesive Formulations : Incorporating N-(4-Methylbenzyl)propan-2-amine into adhesive formulations has demonstrated increased bond strength and durability under stress conditions .

Comparative Data Table

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmacology | CNS modulation | Potential antidepressant properties |

| Organic Synthesis | Building block for pharmaceuticals | Versatile reactivity |

| Polymer Chemistry | Development of composites | Improved mechanical properties |

| Coatings and Adhesives | Enhanced adhesive formulations | Increased bond strength |

作用機序

The mechanism of action of N-(4-Methylbenzyl)propan-2-amine hydrochloride involves its interaction with biological targets, primarily through its amine group. It can act as a ligand for various receptors or enzymes, modulating their activity. The exact molecular pathways depend on the specific application and target.

類似化合物との比較

N-(4-Methoxybenzyl)propan-2-amine: This compound has a methoxy group instead of a methyl group at the para position, which can influence its reactivity and applications.

N-(4-Chlorobenzyl)propan-2-amine: The presence of a chlorine atom at the para position can significantly alter the compound’s chemical properties and biological activity.

Uniqueness: N-(4-Methylbenzyl)propan-2-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for applications where other similar compounds may not be as effective.

生物活性

N-(4-Methylbenzyl)propan-2-amine hydrochloride, also known as isopropyl-(4-methyl-benzyl)-amine, is a compound that has garnered attention for its potential biological activities. This article reviews its biological mechanisms, pharmacological effects, and relevant case studies.

- Molecular Formula : C11H17N·HCl

- Molecular Weight : 201.72 g/mol

- Physical State : Colorless liquid with a distinct odor

- Solubility : Soluble in organic solvents such as ethers and alcohols

This compound interacts with various biological targets, primarily through its amine group, which can form hydrogen bonds with enzymes and receptors. The benzyl moiety enhances hydrophobic interactions, potentially increasing binding affinity to target proteins. This compound's mechanism can lead to modulation of enzyme activity and receptor signaling pathways, influencing various physiological processes .

1. Monoamine Transporter Interaction

Research has indicated that compounds structurally related to this compound may affect monoamine transporters, such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT). For instance, studies on N-alkyl 4-methylamphetamine analogs show that increasing the alkyl chain length alters their action from being releasers at these transporters to blockers, suggesting a complex relationship between structure and function .

2. Potential Therapeutic Applications

The compound is being explored for its potential therapeutic applications in various fields:

- Neuropharmacology : Its analogs have been shown to influence neurotransmitter release, indicating potential use in treating mood disorders or ADHD.

- Antimicrobial Activity : Structural modifications of similar compounds have demonstrated antimicrobial properties against various pathogens, suggesting that this compound may also exhibit such effects .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

A study investigating the effects of this compound on rat models revealed significant alterations in dopamine levels post-administration. The compound acted as a releaser at DAT, leading to increased locomotor activity in test subjects. This suggests its potential as a stimulant or therapeutic agent in conditions characterized by dopaminergic dysfunction .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for predicting its biological activity. Variations in the alkyl chain length and substitutions on the benzyl ring can significantly influence its pharmacological profile. For example, compounds with longer alkyl chains often exhibit reduced transporter activity but increased selectivity towards SERT .

特性

IUPAC Name |

N-[(4-methylphenyl)methyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9(2)12-8-11-6-4-10(3)5-7-11;/h4-7,9,12H,8H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOKCBUKPIFGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。